molecular formula C14H13NOS B14257054 1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one CAS No. 358974-37-5

1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B14257054
CAS No.: 358974-37-5
M. Wt: 243.33 g/mol
InChI Key: XCYIIPNHHZGYKU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class of molecules. This compound is characterized by the presence of a four-membered azetidinone ring, which is substituted with a 4-methylphenyl group and a thiophen-2-yl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the cycloaddition process.

    Substitution Reactions: The introduction of the 4-methylphenyl and thiophen-2-yl groups can be achieved through substitution reactions. These reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce the desired substituents onto the azetidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, organometallic compounds, and acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce azetidine derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(thiophen-2-yl)azetidin-2-one: Similar structure but with a different substitution pattern on the azetidinone ring.

    1-(4-Methylphenyl)-4-(furan-2-yl)azetidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-Methylphenyl)-4-(pyridin-2-yl)azetidin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(4-Methylphenyl)-4-(thiophen-2-yl)azetidin-2-one is unique due to the presence of both a 4-methylphenyl group and a thiophen-2-yl group on the azetidinone ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.

Properties

CAS No.

358974-37-5

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-(4-methylphenyl)-4-thiophen-2-ylazetidin-2-one

InChI

InChI=1S/C14H13NOS/c1-10-4-6-11(7-5-10)15-12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3

InChI Key

XCYIIPNHHZGYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CS3

Origin of Product

United States

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